molecular formula C21H27N3O B5861987 N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide

N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide

Cat. No. B5861987
M. Wt: 337.5 g/mol
InChI Key: PFHPVHCKERPZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide, also known as MPBP, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.

Mechanism of Action

The exact mechanism of action of N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine and acetylcholine levels in the brain, which may be responsible for its therapeutic effects. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide is that it has been extensively studied and its pharmacological properties are well understood. This makes it a useful tool for researchers studying the mechanisms of neurodegenerative disorders, schizophrenia, and cancer. However, one limitation is that its potential therapeutic applications have not yet been fully explored in clinical trials, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antipsychotic agent in the treatment of schizophrenia. Additionally, further research is needed to explore its potential anti-tumor effects and its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide involves the condensation of N-(4-biphenyl)carboxylic acid with 1-(4-methylpiperazin-1-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide.

Scientific Research Applications

N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In psychiatry, N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide has been studied as a potential antipsychotic agent and may be useful in the treatment of schizophrenia. In oncology, it has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.

properties

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-23-14-16-24(17-15-23)13-5-12-22-21(25)20-10-8-19(9-11-20)18-6-3-2-4-7-18/h2-4,6-11H,5,12-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHPVHCKERPZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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